molecular formula C12H11BrN2O2 B1518879 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152881-97-4

1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518879
CAS No.: 1152881-97-4
M. Wt: 295.13 g/mol
InChI Key: RZZQEFGGSVWEAH-UHFFFAOYSA-N
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Description

“1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The pyrazole ring is substituted with a bromophenyl group at the 1-position and an ethyl group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the bromophenyl and ethyl groups. The carboxylic acid group could be introduced through a variety of methods, such as oxidation or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromophenyl group, the ethyl group, and the carboxylic acid group. The bromine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions . The carboxylic acid group could participate in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The bromine atom could also influence the compound’s reactivity .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, includes combined experimental and theoretical studies focusing on their structural and spectral properties. These investigations utilize techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to a deeper understanding of their molecular structure and potential applications in various fields, including materials science and pharmaceuticals (S. Viveka et al., 2016).

Synthetic Applications in Heterocyclic Chemistry

The synthesis of tri- and tetra-cyclic heterocycles through radical cyclisation reactions using aryl radical building blocks onto azoles demonstrates the versatility of pyrazole derivatives in creating complex molecular architectures. This method facilitates the synthesis of new 6-membered rings attached to azoles, highlighting the utility of these compounds in the development of new heterocyclic compounds (S. M. Allin et al., 2005).

Optical Nonlinearity and Potential NLO Materials

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity. The study found that certain compounds exhibited maximum nonlinearity, indicating their potential as candidates for optical limiting applications. This research underscores the significance of pyrazole derivatives in the development of new nonlinear optical (NLO) materials (B. Chandrakantha et al., 2013).

Improved Synthetic Methods

Studies have focused on improving the synthesis of 1H-pyrazole-4-carboxylic acid, a core structure related to pyrazole derivatives, achieving higher yields and efficiency. This research contributes to the optimization of synthetic routes for these compounds, which is crucial for their application in medicinal chemistry and material science (C. Dong, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups present. For example, brominated compounds can sometimes be hazardous due to the potential for bromine to be released .

Future Directions

Future research could explore the potential uses of this compound, such as its possible applications in pharmaceuticals or materials science .

Properties

IUPAC Name

1-(4-bromophenyl)-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQEFGGSVWEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152881-97-4
Record name 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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